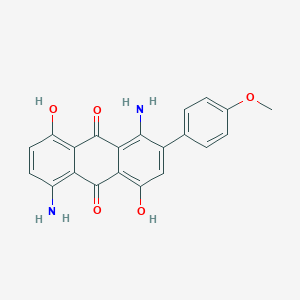
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione is a synthetic organic compound with the molecular formula C21H16N2O5 and a molecular weight of 376.36214 g/mol . This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione can be synthesized through several methods:
Reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone: This method involves the reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone using sodium sulfide.
Nitration, Cleavage, and Reduction of 1,5-diphenoxyanthraquinone: This process includes nitration, followed by cleavage and reduction.
Desulfonation of 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid: This method involves the desulfonation of the disulfonic acid derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reagents like sodium sulfide.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium sulfide is a commonly used reducing agent.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of 1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can participate in intramolecular charge transfer between the amino and carbonyl groups in the anthraquinone ring . This interaction can influence various biological processes and pathways, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: A similar compound with a different substituent on the phenyl ring.
1,5-Dihydroxy-4,8-dinitroanthraquinone: A precursor used in the synthesis of 1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione.
4,8-Diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid: Another related compound used in synthetic routes.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its vibrant color and potential biological activities make it a valuable compound for various applications.
Propriétés
Numéro CAS |
13698-89-0 |
|---|---|
Formule moléculaire |
C21H16N2O5 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O5/c1-28-10-4-2-9(3-5-10)11-8-14(25)17-18(19(11)23)21(27)16-13(24)7-6-12(22)15(16)20(17)26/h2-8,24-25H,22-23H2,1H3 |
Clé InChI |
XDWMUDQKNPIWDS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O |
Key on ui other cas no. |
31288-44-5 13698-89-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















